2-Fluoro-5-iodobenzyl bromide
Overview
Description
2-Fluoro-5-iodobenzyl bromide, also known as 2-(Bromomethyl)-1-fluoro-4-iodobenzene, is a halogenated organic compound with the molecular formula C7H5BrFI and a molecular weight of 314.92 g/mol . This compound is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-5-iodobenzyl bromide typically involves the bromination of 2-Fluoro-5-iodotoluene. The process begins with the fluorination of 5-iodotoluene, followed by bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-5-iodobenzyl bromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck reactions, where the iodine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Cross-Coupling Reactions: Palladium catalysts, along with bases like potassium carbonate, are employed under inert atmospheres (e.g., nitrogen or argon) in solvents like tetrahydrofuran or toluene.
Major Products:
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Cross-Coupling Reactions: Products are typically biaryl compounds or substituted alkenes.
Scientific Research Applications
2-Fluoro-5-iodobenzyl bromide is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of potential drug candidates.
Material Science: It is employed in the preparation of functional materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-iodobenzyl bromide in chemical reactions involves the activation of the carbon-bromine bond, making it susceptible to nucleophilic attack. In cross-coupling reactions, the palladium catalyst facilitates the oxidative addition of the carbon-iodine bond, followed by transmetalation and reductive elimination to form the desired product .
Comparison with Similar Compounds
- 2-Fluoro-5-bromobenzyl bromide
- 2-Fluoro-5-chlorobenzyl bromide
- 2-Fluoro-5-iodobenzyl chloride
Comparison: 2-Fluoro-5-iodobenzyl bromide is unique due to the presence of both fluorine and iodine atoms, which impart distinct reactivity patterns. The iodine atom facilitates cross-coupling reactions, while the fluorine atom influences the electronic properties of the molecule, making it more reactive in nucleophilic substitution reactions compared to its brominated or chlorinated analogs .
Properties
IUPAC Name |
2-(bromomethyl)-1-fluoro-4-iodobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFI/c8-4-5-3-6(10)1-2-7(5)9/h1-3H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWCSYAQLKZNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CBr)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFI | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.92 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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